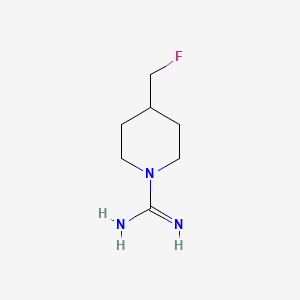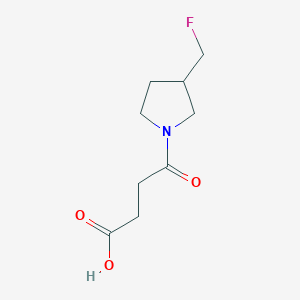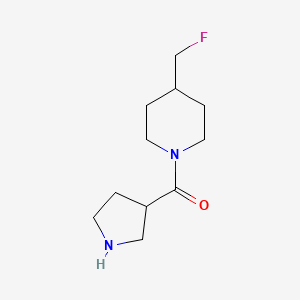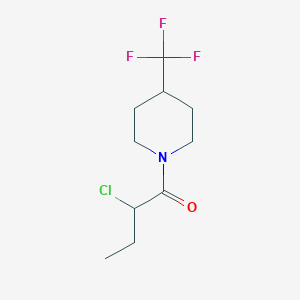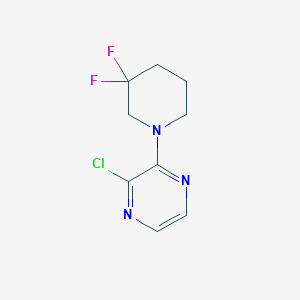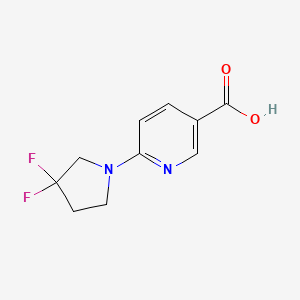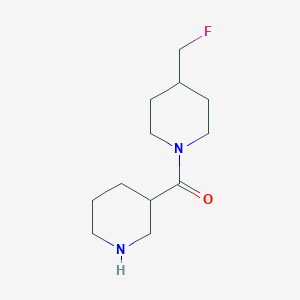
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone is an organic compound with the molecular formula C12H21FN2O and a molecular weight of 228.31 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Mechanism of Action
Piperidines
are a class of organic compounds that contain a piperidine functional group, a six-membered ring with one nitrogen atom and five carbon atoms . They are found in many pharmaceuticals and alkaloids, and they often exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
The synthesis of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone involves several steps, typically starting with the preparation of the piperidine ring. The fluoromethyl group is introduced through a fluorination reaction, and the final product is obtained by coupling the fluoromethylpiperidine with piperidin-3-ylmethanone under specific reaction conditions. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone can be compared with other piperidine derivatives such as:
(4-(Chloromethyl)piperidin-1-yl)(piperidin-3-yl)methanone: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(4-(Methyl)piperidin-1-yl)(piperidin-3-yl)methanone): Lacks the halogen substitution, leading to different chemical properties.
(4-(Hydroxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone): Contains a hydroxymethyl group, affecting its reactivity and biological activity.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential therapeutic applications due to the presence of the fluoromethyl group.
Properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFHSHDDXZUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




